Gliquidone

Vue d'ensemble

Description

Le gliquidone est un médicament antidiabétique appartenant à la classe des sulfonylurées. Il est classé comme une sulfonylurée de deuxième génération et est principalement utilisé dans le traitement du diabète de type 2 . Le this compound agit en stimulant la libération d’insuline par le pancréas, contribuant ainsi à réguler les niveaux de glucose dans le sang .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La préparation du gliquidone implique plusieurs étapes. Une méthode comprend la réaction de l’acide 2-carboxymethyl-5-methoxy-benzoïque avec le chlorure de thionyle pour former un intermédiaire. Cet intermédiaire réagit ensuite avec la p-amino ethyl benzène sulfonamide en présence de triéthylamine dans un solvant de dichlorométhane pour produire du this compound . Une autre méthode implique la préparation de nanoparticules de this compound en utilisant une technique de précipitation antisolvant, où une solution de this compound dans l’acétone est ajoutée à une solution aqueuse contenant de la polyvinylpyrrolidone K25 comme stabilisateur .

Méthodes de production industrielle : La production industrielle du this compound implique généralement la cristallisation du composé pour obtenir une pureté élevée. La forme cristalline médicinale du this compound est préparée en dissolvant un produit brut dans un solvant approprié, puis en le cristallisant dans des conditions contrôlées .

Analyse Des Réactions Chimiques

Types de réactions : Le gliquidone subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution.

Réactifs et conditions courants :

Oxydation : Des oxydants courants tels que le permanganate de potassium ou le peroxyde d’hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs tels que l’hydrure de lithium aluminium ou le borohydrure de sodium sont généralement utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogènes ou les chlorures de sulfonyle.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des alcools ou des amines.

4. Applications de recherche scientifique

Le this compound a un large éventail d’applications de recherche scientifique :

Chimie : Il est utilisé dans l’étude des composés sulfonylurées et de leurs propriétés chimiques.

Médecine : Il est largement étudié pour ses effets thérapeutiques dans la gestion du diabète de type 2.

Applications De Recherche Scientifique

Therapeutic Applications

1. Diabetes Management

Gliquidone is primarily indicated for the treatment of type 2 diabetes. Clinical studies have shown that it provides effective glycemic control with a lower incidence of hypoglycemia compared to other sulfonylureas like glibenclamide . Its rapid absorption and short elimination half-life (approximately 1.5 hours) allow for flexible dosing, making it suitable for various patient profiles, including those with renal impairment .

2. Neuroinflammation Reduction

Recent research indicates that this compound may have neuroprotective effects by modulating neuroinflammatory responses. In animal models, this compound has been shown to suppress lipopolysaccharide (LPS)-induced microglial activation and pro-inflammatory cytokine levels, suggesting potential benefits in conditions associated with neuroinflammation . This effect may be particularly relevant for diabetic patients who often experience increased neuroinflammatory markers.

3. Diabetic Nephropathy

Case studies demonstrate that this compound can alleviate diabetic nephropathy by improving kidney function and reducing urinary protein levels. In Goto-Kakizaki rats, this compound treatment resulted in significant improvements in kidney histology and function, indicating its potential as a therapeutic agent for diabetic kidney disease . The drug's ability to enhance nitric oxide levels and reduce oxidative stress contributes to its protective effects on renal tissues .

Data Summary

The following table summarizes key findings from various studies on the applications of this compound:

Case Studies

Case Study 1: Neuroinflammatory Effects

In a study examining the effects of this compound on neuroinflammation, researchers found that treatment significantly reduced microglial activation markers in wild-type mice subjected to LPS injections. The study highlighted this compound's potential role in managing diabetes-related neuroinflammatory conditions, which could lead to broader applications in neurodegenerative diseases .

Case Study 2: Renal Function Improvement

A clinical trial involving patients with diabetic nephropathy showed that switching from glibenclamide to this compound resulted in improved glomerular filtration rates and decreased urinary albumin levels. These findings suggest that this compound not only aids in glycemic control but also offers protective benefits against renal complications associated with diabetes .

Mécanisme D'action

Le gliquidone exerce ses effets en stimulant la libération d’insuline par les cellules bêta pancréatiques fonctionnelles. Il se lie aux récepteurs des canaux potassiques sensibles à l’ATP à la surface des cellules pancréatiques, réduisant la conductance potassique et provoquant une dépolarisation de la membrane. Cette dépolarisation conduit à l’activation des canaux calciques dépendants du voltage, entraînant un afflux d’ions calcium et une libération d’insuline subséquente .

Comparaison Avec Des Composés Similaires

Le gliquidone est unique parmi les médicaments sulfonylurées en raison de son affinité de liaison spécifique et de son profil métabolique. Des composés similaires comprennent le glibenclamide, le glipizide et le gliclazide. Comparé à ces derniers, le this compound présente un profil pharmacocinétique distinct, avec un métabolisme hépatique étendu et une excrétion biliaire, ce qui le rend approprié pour les patients diabétiques atteints de maladie rénale .

Composés similaires :

- Glibenclamide

- Glipizide

- Gliclazide

Les propriétés uniques du this compound, telles que sa haute biodisponibilité et son mécanisme d’action spécifique, en font un composé précieux dans le traitement du diabète de type 2.

Activité Biologique

Gliquidone is a second-generation sulfonylurea, primarily indicated for the management of type 2 diabetes mellitus. It functions by stimulating insulin release from pancreatic beta cells and enhancing peripheral insulin sensitivity. This article delves into the biological activity of this compound, exploring its mechanisms, effects on neuroinflammation, and potential therapeutic applications beyond glycemic control.

This compound operates mainly through the inhibition of ATP-sensitive potassium channels (KATP channels) in pancreatic beta cells. This inhibition leads to membrane depolarization, resulting in the opening of voltage-gated calcium channels and subsequent calcium influx, which stimulates insulin secretion. Additionally, this compound enhances insulin sensitivity in peripheral tissues, contributing to its hypoglycemic effects .

Key Mechanisms

| Mechanism | Description |

|---|---|

| KATP Channel Inhibition | Reduces potassium conductance, causing membrane depolarization and calcium influx. |

| Insulin Secretion | Increases insulin release from pancreatic beta cells in response to glucose stimulation. |

| Enhanced Insulin Sensitivity | Improves responsiveness of peripheral tissues to insulin, facilitating glucose uptake. |

Biological Activity and Neuroinflammation

Recent studies have highlighted this compound's role in modulating neuroinflammatory processes, particularly in the context of diabetes-associated neuroinflammation. Research indicates that this compound can suppress lipopolysaccharide (LPS)-induced microglial activation and pro-inflammatory cytokine production, such as COX-2 and IL-6 .

Case Study: Neuroinflammatory Response

In a study involving wild-type mice, this compound administration led to:

- Suppression of Microgliosis : Reduced microglial hypertrophy and activation.

- Decreased Pro-inflammatory Cytokines : Significant downregulation of cytokines associated with inflammation.

- NLRP3 Inflammasome Modulation : Inhibition of NLRP3 inflammasome activation in BV2 microglial cells.

These findings suggest that this compound's anti-inflammatory properties may offer additional benefits for patients with diabetes, potentially mitigating neuroinflammation associated with the disease .

Clinical Findings and Efficacy

A variety of clinical studies have assessed the efficacy of this compound in managing diabetes and its complications. One notable study evaluated this compound therapy in patients with new-onset diabetes after kidney transplantation. The findings indicated that while this compound effectively controlled blood glucose levels, some patients experienced hypoglycemia requiring dose adjustments .

Summary of Clinical Outcomes

Additional Therapeutic Applications

Emerging research suggests that this compound may have applications beyond diabetes management. For instance, studies have indicated its potential role in cancer therapy by inhibiting tumor cell proliferation in lung cancer models . Furthermore, this compound has shown promise in reducing urinary protein levels in diabetic nephropathy models by promoting tubular function .

Potential Benefits Beyond Diabetes

- Cancer Therapy : this compound may impede tumor cell growth.

- Renal Protection : Promotes renal function and reduces proteinuria in diabetic nephropathy.

Propriétés

IUPAC Name |

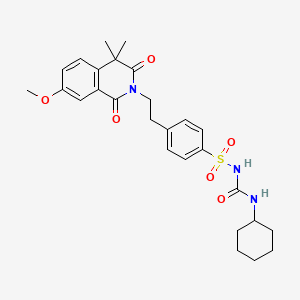

1-cyclohexyl-3-[4-[2-(7-methoxy-4,4-dimethyl-1,3-dioxoisoquinolin-2-yl)ethyl]phenyl]sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N3O6S/c1-27(2)23-14-11-20(36-3)17-22(23)24(31)30(25(27)32)16-15-18-9-12-21(13-10-18)37(34,35)29-26(33)28-19-7-5-4-6-8-19/h9-14,17,19H,4-8,15-16H2,1-3H3,(H2,28,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJFMFZYVVLQKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)OC)C(=O)N(C1=O)CCC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4CCCCC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62783-47-5 (mono-hydrochloride salt) | |

| Record name | Gliquidone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033342051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4023096 | |

| Record name | Gliquidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gliquidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

69.5 [ug/mL] (The mean of the results at pH 7.4), 2.20e-03 g/L | |

| Record name | SID50085433 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Gliquidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The mechanism of action of gliquidone in lowering blood glucose appears to be dependent on stimulating the release of insulin from functioning pancreatic beta cells, and increasing sensitivity of peripheral tissues to insulin. Gliquidone likely binds to ATP-sensitive potassium channel receptors on the pancreatic cell surface, reducing potassium conductance and causing depolarization of the membrane. Membrane depolarization stimulates calcium ion influx through voltage-sensitive calcium channels. This increase in intracellular calcium ion concentration induces the secretion of insulin. | |

| Record name | Gliquidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01251 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

33342-05-1 | |

| Record name | Gliquidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33342-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gliquidone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033342051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gliquidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01251 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gliquidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gliquidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLIQUIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7C2QDD75P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Gliquidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

180-182, 181 °C | |

| Record name | Gliquidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01251 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gliquidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.